![molecular formula C9H10O5S B1391761 3-[(Methylsufonyl)oxy]phenylacetic acid CAS No. 1221791-80-5](/img/structure/B1391761.png)
3-[(Methylsufonyl)oxy]phenylacetic acid
Vue d'ensemble
Description
3-[(Methylsufonyl)oxy]phenylacetic acid is a useful research compound. Its molecular formula is C9H10O5S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-[(Methylsulfonyl)oxy]phenylacetic acid, also known by its CAS number 1221791-80-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-[(Methylsulfonyl)oxy]phenylacetic acid is a phenylacetic acid derivative characterized by the presence of a methylsulfonyl group. Its chemical structure can be represented as follows:
This compound exhibits properties that make it suitable for various biological applications, including anti-inflammatory and analgesic effects.
Anti-inflammatory Effects
Research indicates that 3-[(Methylsulfonyl)oxy]phenylacetic acid may exert anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar structures can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
Analgesic Properties
In animal models, phenylacetic acid derivatives have shown analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity is likely due to their ability to inhibit COX enzymes and modulate pain pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of phenylacetic acid derivatives, providing insights into their potential therapeutic applications:
-
Study on COX Inhibition :
- Objective : To evaluate the COX-inhibitory activity of phenylacetic acid derivatives.
- Findings : Compounds similar to 3-[(Methylsulfonyl)oxy]phenylacetic acid exhibited IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes, suggesting potential as anti-inflammatory agents .
- Inflammation Model Study :
Data Table: Biological Activity Summary
Applications De Recherche Scientifique
Table 1: Synthesis Methods Overview
Method | Description | Yield (%) |
---|---|---|
Direct Sulfonation | Introduction of methylsulfonyl group | Variable |
Esterification | Formation of esters using acids and bases | High |
Coupling Reactions | Formation via Suzuki-Miyaura coupling | Up to 85% |
Biological Activities
Research indicates that 3-[(Methylsulfonyl)oxy]phenylacetic acid exhibits significant anti-inflammatory properties, making it a candidate for NSAID development. It is known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Case Study Insights
- Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced inflammation in animal models, showing a comparable efficacy to established NSAIDs.
- Pharmacokinetics : Interaction studies have revealed its pharmacokinetic profile, indicating favorable absorption and distribution characteristics.
- Safety Profile : Toxicological assessments highlight that while it possesses therapeutic benefits, caution is warranted due to potential acute toxicity upon ingestion or skin contact.
Activity | Findings |
---|---|
Anti-inflammatory | Comparable efficacy to traditional NSAIDs |
COX Inhibition | Significant inhibition observed in vitro |
Toxicity | Harmful if swallowed or in contact with skin |
Applications in Pharmaceuticals
The primary application of 3-[(Methylsulfonyl)oxy]phenylacetic acid lies in its potential as a pharmaceutical agent. Its anti-inflammatory properties make it suitable for treating conditions such as arthritis and other inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 3-[(Methylsulfonyl)oxy]phenylacetic acid to ensure chemical stability?
To maintain stability, store the compound in a tightly sealed container under anhydrous conditions at -20°C. Avoid exposure to heat, moisture, strong acids/alkalis, and oxidizing/reducing agents, as these may induce decomposition or hazardous reactions . For short-term use, storage at room temperature in a desiccator is acceptable if humidity is controlled.
Q. Which analytical techniques are most suitable for characterizing 3-[(Methylsulfonyl)oxy]phenylacetic acid in synthetic mixtures?
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm structural integrity, focusing on the methylsulfonyl and phenylacetic acid moieties.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Employ reverse-phase LC with electrospray ionization (ESI) to assess purity and detect trace impurities .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., sulfonyl ester C-O-S stretch near 1170–1120 cm) .
- High-Performance Liquid Chromatography (HPLC): Optimize using C18 columns and acetonitrile/water gradients for quantitative analysis .
Q. What safety precautions should be implemented when handling 3-[(Methylsulfonyl)oxy]phenylacetic acid in laboratory settings?
- Personal Protective Equipment (PPE): Use nitrile gloves (EN 374-compliant) and lab coats. Inspect gloves for integrity before use and discard contaminated gloves properly .
- Ventilation: Work in a fume hood to avoid inhalation of aerosols.
- Emergency Protocols: In case of skin contact, wash immediately with soap and water. Consult safety data sheets (SDS) for analogous compounds if toxicological data is unavailable .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 3-[(Methylsulfonyl)oxy]phenylacetic acid to improve yield and purity?
- Reaction Conditions: Use mild, anhydrous conditions with a methylsulfonyl chloride derivative and a phenylacetic acid precursor. Catalyze with DMAP (4-dimethylaminopyridine) in dichloromethane at 0–5°C to minimize side reactions.
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor intermediates via TLC (R ~0.3 in 1:1 ethyl acetate/hexane) .
- Yield Optimization: Conduct kinetic studies to identify rate-limiting steps (e.g., sulfonation efficiency) and adjust stoichiometry or temperature accordingly.
Q. What strategies are effective in resolving contradictions between reported stability data for sulfonated phenylacetic acid derivatives?
- Controlled Stress Testing: Expose the compound to accelerated degradation conditions (e.g., 40°C/75% relative humidity, varying pH buffers) and analyze degradation products via LC-MS/MS .
- Data Reconciliation: Compare experimental parameters (e.g., solvent purity, oxygen exposure) across studies. For example, discrepancies in thermal stability may arise from trace moisture or acidic impurities .
- Computational Modeling: Use DFT (Density Functional Theory) to predict hydrolysis pathways of the sulfonyl ester group under different conditions .
Q. How should decomposition products of 3-[(Methylsulfonyl)oxy]phenylacetic acid be identified under accelerated degradation conditions?
- Forced Degradation: Subject the compound to oxidative (HO), hydrolytic (0.1M HCl/NaOH), and photolytic (UV light) stress.
- Detection: Use high-resolution LC-QTOF-MS to identify fragments (e.g., m/z corresponding to phenylacetic acid or methylsulfonic acid derivatives).
- Structural Confirmation: Compare fragmentation patterns with synthetic standards or computational predictions (e.g., m/z 155 for desulfonated phenylacetic acid) .
Q. Methodological Notes
- Toxicological Data Gaps: If acute toxicity data is unavailable, adopt precautionary measures based on structurally related sulfonates (e.g., skin/eye irritation protocols) .
- Synthetic Challenges: Monitor for ester hydrolysis during storage by periodic HPLC analysis. Adjust storage conditions if degradation exceeds 5% over six months .
Propriétés
IUPAC Name |
2-(3-methylsulfonyloxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-15(12,13)14-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLHSJONIJOODP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272131 | |
Record name | 3-[(Methylsulfonyl)oxy]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-80-5 | |
Record name | 3-[(Methylsulfonyl)oxy]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Methylsulfonyl)oxy]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.